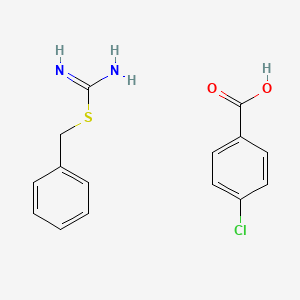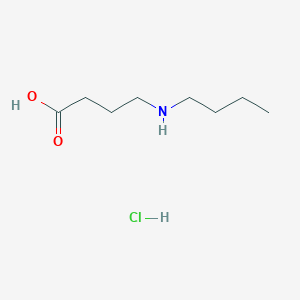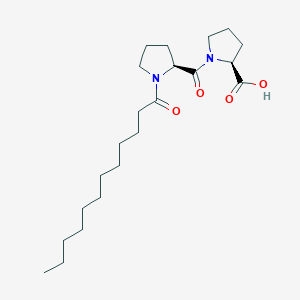
1-Dodecanoyl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanoyl-L-prolyl-L-proline is a synthetic compound derived from the amino acid L-proline. This compound is characterized by the presence of a dodecanoyl group attached to the proline moiety, forming a unique structure that has garnered interest in various scientific fields. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
The synthesis of 1-Dodecanoyl-L-prolyl-L-proline typically involves classical peptide synthesis methods. One common approach is the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of the NH group, followed by carbodiimide-promoted peptide bond formation . The synthetic route can be summarized as follows:
Protection of L-proline: The NH group of L-proline is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups.
Formation of the peptide bond: The protected L-proline is then reacted with dodecanoic acid in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Dodecanoyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecanoyl-L-prolyl-L-proline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: It is used in studies related to protein folding and structure due to its proline content, which plays a crucial role in protein conformation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound’s proline moiety allows it to participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The dodecanoyl group enhances its hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Dodecanoyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Proline: A natural amino acid with a simpler structure, used widely in peptide synthesis and as a catalyst in organic reactions.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure, known for its role in studying protein folding and its potential antitumor activity.
Trans-4-hydroxy-L-proline: A hydroxylated form of proline, abundant in collagen, used in the synthesis of pharmaceuticals and as a chiral building block.
Propriétés
Numéro CAS |
65550-44-9 |
|---|---|
Formule moléculaire |
C22H38N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H38N2O4/c1-2-3-4-5-6-7-8-9-10-15-20(25)23-16-11-13-18(23)21(26)24-17-12-14-19(24)22(27)28/h18-19H,2-17H2,1H3,(H,27,28)/t18-,19-/m0/s1 |
Clé InChI |
QASPFWNUVWKHIS-OALUTQOASA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


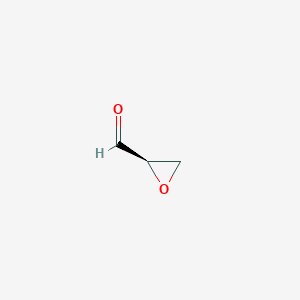
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
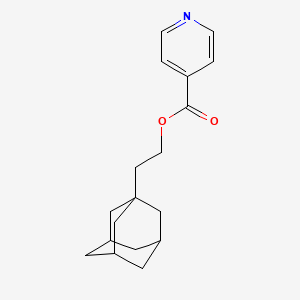
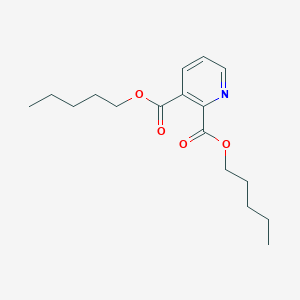
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
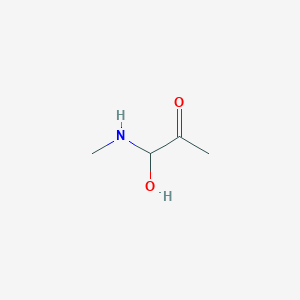
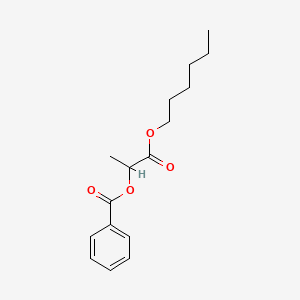
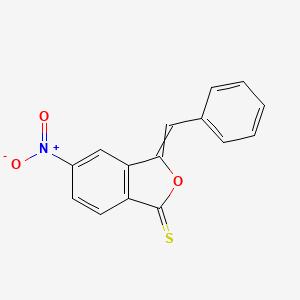
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
